molecular formula C21H18N2O B2892500 1-benzyl-2-(phenoxymethyl)-1H-1,3-benzodiazole CAS No. 333746-94-4

1-benzyl-2-(phenoxymethyl)-1H-1,3-benzodiazole

Cat. No.: B2892500
CAS No.: 333746-94-4
M. Wt: 314.388
InChI Key: MVNLXJNSWDXOJV-UHFFFAOYSA-N
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Description

1-benzyl-2-(phenoxymethyl)-1H-1,3-benzodiazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a benzyl group, a phenoxymethyl group, and a benzimidazole core structure.

Mechanism of Action

Target of Action

The primary targets of 1-Benzyl-2-(phenoxymethyl)benzimidazole are likely to be similar to those of other benzimidazole derivatives. Benzimidazoles are known to bind to tubulin, a vital part of the cytoskeleton and mitotic spindle . They are selectively toxic towards parasitic nematodes, selectively binding and depolymerizing their tubulins .

Mode of Action

1-Benzyl-2-(phenoxymethyl)benzimidazole, like other benzimidazoles, is likely to interact with its targets by binding to them, leading to changes in their function. For instance, when benzimidazoles bind to tubulin, they disrupt the formation of the mitotic spindle, which is crucial for cell division . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

Benzimidazoles are known to affect the cell division process by disrupting the formation of the mitotic spindle . This disruption can lead to apoptosis, or programmed cell death .

Pharmacokinetics

The adme (absorption, distribution, metabolism, and excretion) properties of benzimidazole derivatives can vary widely depending on their specific chemical structure .

Result of Action

The result of the action of 1-Benzyl-2-(phenoxymethyl)benzimidazole is likely to be cell death, particularly in rapidly dividing cells such as cancer cells . This is due to its potential ability to disrupt the formation of the mitotic spindle, which is crucial for cell division .

Action Environment

The action, efficacy, and stability of 1-Benzyl-2-(phenoxymethyl)benzimidazole can be influenced by various environmental factors. For instance, the presence of certain substituent groups in the benzimidazole structure can significantly influence its anticancer activity . The presence of electron-donating groups can increase anticancer activity, while the presence of electron-withdrawing groups can decrease it .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2-(phenoxymethyl)-1H-1,3-benzodiazole typically involves the condensation reaction of o-phenylenediamine with benzaldehydes or primary alcohols. One common method is the reaction of o-phenylenediamine with benzyl alcohol in the presence of an acid catalyst, such as phosphoric acid, under thermal conditions. This method offers advantages such as short reaction times, mild conditions, and high yields .

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2-(phenoxymethyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-2-(phenoxymethyl)-1H-1,3-benzodiazole is unique due to the presence of both benzyl and phenoxymethyl groups, which can influence its chemical reactivity and biological activity. These structural features may enhance its potential as a therapeutic agent and its versatility in chemical synthesis.

Biological Activity

1-benzyl-2-(phenoxymethyl)-1H-1,3-benzodiazole is a compound belonging to the benzimidazole class, which is known for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanism of action, pharmacokinetics, and specific case studies highlighting its effects on various cell lines.

Target Interaction
The primary target of this compound is likely similar to that of other benzimidazole derivatives, primarily interacting with tubulin. This interaction disrupts the formation of the mitotic spindle, crucial for cell division. The binding to tubulin leads to altered cellular functions and can induce apoptosis in cancer cells.

Biochemical Pathways
Benzimidazole derivatives, including this compound, affect cell division by interfering with microtubule dynamics. This disruption can lead to cell cycle arrest at various phases (G0/G1 or G2/M), which results in aberrant DNA replication and ultimately apoptosis .

Pharmacokinetics

The pharmacokinetic properties of this compound are not fully characterized. However, like other benzimidazole derivatives, its absorption, distribution, metabolism, and excretion (ADME) can vary based on its chemical structure. The presence of electron-donating groups enhances its bioactivity by improving lipophilicity and membrane permeability .

Anticancer Properties

Numerous studies have demonstrated the anticancer activity of this compound against various cancer cell lines:

  • Cell Lines Tested :
    • A549 (lung cancer)
    • MDA-MB-231 (breast cancer)
    • PC3 (prostate cancer)

The compound showed significant antiproliferative effects with IC50 values indicating strong cytotoxicity against these cell lines. For instance, derivatives similar to this compound exhibited IC50 values ranging from 16.38 μM to 100 μM depending on the specific substituents on the benzimidazole ring .

Antimicrobial Activity

The compound also exhibits antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis. The minimal inhibitory concentration (MIC) for these bacteria was reported to be as low as 4 μg/mL .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown moderate antifungal activity against strains like Candida albicans and Aspergillus niger, with MIC values around 64 μg/mL .

Case Studies and Research Findings

Case Study 1: Antiproliferative Effects
A study evaluated a series of N-alkylated benzimidazole derivatives where this compound demonstrated significant activity against MDA-MB-231 cells. The most effective derivative had an IC50 value of 16.38 μM, indicating potent antiproliferative effects attributed to its lipophilic nature and structural modifications .

Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of this compound with target proteins. These studies suggest that structural modifications can enhance binding affinity and biological activity by optimizing interactions with biomolecules involved in cancer proliferation pathways .

Summary Table of Biological Activities

Activity Type Target Organism/Cell Line IC50/MIC Value Reference
AnticancerMDA-MB-23116.38 μM
AntibacterialStaphylococcus aureus4 μg/mL
AntifungalCandida albicans64 μg/mL

Properties

IUPAC Name

1-benzyl-2-(phenoxymethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O/c1-3-9-17(10-4-1)15-23-20-14-8-7-13-19(20)22-21(23)16-24-18-11-5-2-6-12-18/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNLXJNSWDXOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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